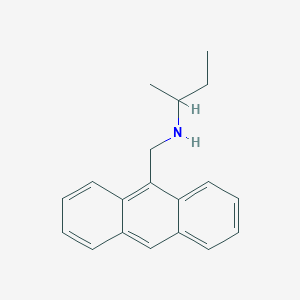![molecular formula C10H9ClFN3 B6362314 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240566-56-6](/img/structure/B6362314.png)
1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, midazolam, an imidazobenzodiazepine, has been synthesized using isocyanide reagents . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Scientific Research Applications
Reductive Amination Synthesis
One application involves the synthesis of secondary amines through direct reductive amination, demonstrating the compound's role as a precursor in producing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals. This process utilizes metal hydride reagents for the synthesis of secondary and tertiary amines, highlighting its importance in organic synthesis and the pharmaceutical industry (Bawa, Ahmad, & Kumar, 2009).
Aurora Kinase Inhibition
Another study presents a compound structurally related to "1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine" as a potential inhibitor of Aurora A kinase, suggesting its utility in cancer treatment research. This reflects the compound's relevance in developing therapeutic agents targeting specific cellular mechanisms involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Structural Characterization
Research on the structural characterization of related compounds has led to a better understanding of their molecular configurations, which is crucial for designing more effective and selective drugs. Studies involving single crystal diffraction techniques provide insights into the molecular and crystal structures of these compounds, aiding in the development of new materials with potential applications in various industries (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant potential as antibacterial agents. This indicates the compound's applicability in developing new antimicrobial drugs to combat resistant bacterial strains (Mistry, Desai, & Desai, 2016).
properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-3-1-2-7(10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWAWULUQAYWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)
![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)
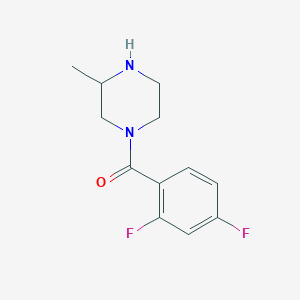
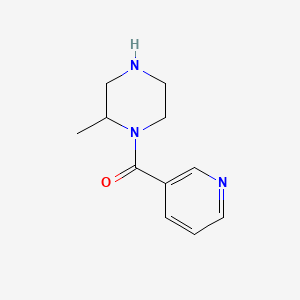
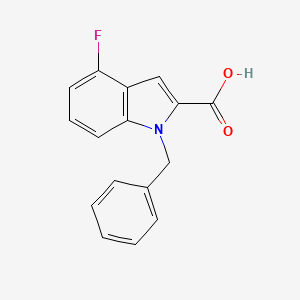
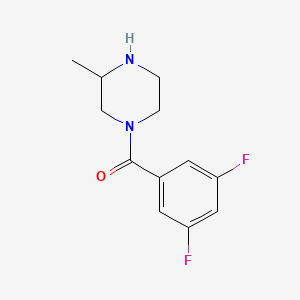

![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)
![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
